molecular formula C₄₀H₄₀O₅S B1141190 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran CAS No. 74801-29-9

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran

Cat. No.: B1141190
CAS No.: 74801-29-9
M. Wt: 632.81
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Description

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a complex organic molecule characterized by multiple benzyloxy groups and a phenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable sugar derivative, often a protected form of glucose or a similar hexose.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.

    Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts or other cyclization agents.

    Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, typically using thiophenol and a suitable leaving group on the sugar derivative.

    Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions using palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzyloxy groups, converting them back to hydroxyl groups.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected hydroxyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s structural features make it a candidate for studying carbohydrate-protein interactions. It can be used in the design of glycomimetics, which are molecules that mimic the structure of carbohydrates and can modulate biological processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The phenylthio group, in particular, may interact with biological targets in unique ways, offering opportunities for drug discovery.

Industry

In materials science, the compound can be used to create novel polymers or as a building block for advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, depending on its application. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites. The benzyloxy and phenylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran: Lacks the phenylthio group, making it less versatile in certain reactions.

    (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-6-(phenylthio)tetrahydro-2H-pyran: Lacks the benzyloxymethyl group, which may reduce its utility in some synthetic applications.

Uniqueness

The presence of both benzyloxy and phenylthio groups in (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran provides a unique combination of reactivity and functionality. This makes it particularly valuable for applications requiring multiple points of chemical modification.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCMSYGNAFDJNX-PLLMGOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in the synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose?

A: Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as a valuable glycosyl donor in the chemical synthesis of D-Galactosyl-alpha-1,3-D-galactopyranose []. This disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose, is considered a significant epitope and holds importance in various biological contexts.

Q2: Could you elaborate on the specific reaction involving Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside in this synthesis process?

A: The research highlights the successful coupling of Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-beta-D-galactopyranoside with 1,2:5,6-di-O-cyclohexylidene-alpha-D-galactofuranose as a key step []. This coupling reaction results in the formation of a protected alpha1,3-disaccharide intermediate. Subsequent deprotection steps, specifically de-O-benzylation and de-O-cyclohexylidenation, are then carried out to yield the final target disaccharide, D-Galactosyl-alpha-1,3-D-galactopyranose.

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